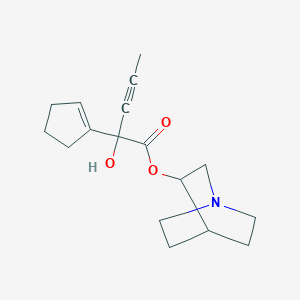

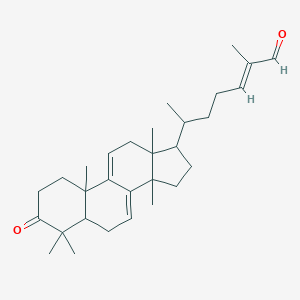

D-グルコヘプトノ-1,4-ラクトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

スプロフェン: TN-762 は、非ステロイド系抗炎症薬(NSAID)です。これは、イブプロフェンタイプの抗炎症鎮痛消炎薬です。 スプロフェンはプロスタグランジンの合成を阻害し、抗関節炎薬として提案されてきました .

科学的研究の応用

Suprofen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of NSAIDs and their chemical properties.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Studied for its potential use in treating inflammatory conditions and pain management.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

作用機序

スプロフェンは、シクロオキシゲナーゼ-1(COX-1)とシクロオキシゲナーゼ-2(COX-2)のアイソザイムを阻害することでその効果を発揮します。この阻害は、炎症や痛みの中介物質であるプロスタグランジンの合成を防ぎます。 プロスタグランジンのレベルを低下させることで、スプロフェンは炎症を軽減し、痛みを緩和します .

生化学分析

Biochemical Properties

It is known that this compound can be used for the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides

Cellular Effects

It is known that this compound can be used in the synthesis of other compounds, which may have various effects on cells

Molecular Mechanism

It is known that this compound can be used in the synthesis of other compounds, which may exert their effects at the molecular level This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that this compound can be used in the synthesis of other compounds, which may interact with various enzymes or cofactors . Information on any effects on metabolic flux or metabolite levels is currently lacking.

準備方法

合成経路と反応条件: スプロフェンは、2-チオフェンカルボン酸と4-ブロモベンゾイルクロリドを反応させ、続いてイソ酪酸を添加するという多段階プロセスを通じて合成できます。 反応条件は、一般的にトリエチルアミンなどの塩基とジクロロメタンなどの溶媒の使用が含まれます .

工業的生産方法: スプロフェンの工業的生産は、同様の合成経路を使用しますが、規模が大きくなります。 このプロセスは、高い収率と純度のために最適化されており、多くの場合、再結晶やクロマトグラフィーなどの高度な精製技術が含まれます .

化学反応の分析

反応の種類: スプロフェンは、以下を含むさまざまな化学反応を起こします。

酸化: スプロフェンは酸化されてスルホキシドとスルホンを形成できます。

還元: スプロフェンの還元は、チオール誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: スルホキシドとスルホン。

還元: チオール誘導体。

置換: ハロゲン化芳香族化合物

科学研究への応用

スプロフェンは、以下を含む幅広い科学研究の用途があります。

化学: NSAIDとその化学的特性の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスと炎症への影響が調査されています。

医学: 炎症性疾患の治療と疼痛管理における潜在的な用途について研究されています。

類似化合物との比較

類似化合物:

イブプロフェン: 同様の抗炎症作用と鎮痛作用を持つ別のNSAIDです。

ケトプロフェン: プロスタグランジンの合成も阻害するNSAIDです。

インドメタシン: 重度の炎症性疾患の治療に使用される強力なNSAID

スプロフェンのユニークさ: スプロフェンは、プロスタノイドの差別的な抑制においてユニークであり、6-ケトプロスタグランジンF1アルファの節約を優先します。 この選択的阻害は、特定の炎症反応を軽減しながら副作用を最小限に抑えるなど、特定の治療上の状況で利点をもたらす可能性があります .

特性

CAS番号 |

89-67-8 |

|---|---|

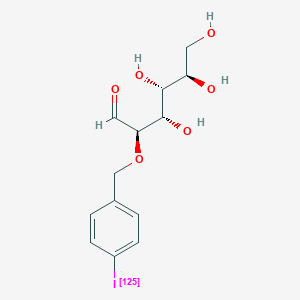

分子式 |

C7H12O7 |

分子量 |

208.17 g/mol |

IUPAC名 |

(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1 |

InChIキー |

VIVCRCODGMFTFY-ZSNZIGRDSA-N |

SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

異性体SMILES |

C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |

正規SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Key on ui other cas no. |

60046-25-5 |

同義語 |

D-glycero-D-gulo-heptono-1,4-lactone; α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone; (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one; (5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-glycero-D-gulo-heptono-1,4-lactone?

A1: The molecular formula of D-glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol. []

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, 1H NMR spectroscopy has been particularly useful in determining the relative configuration of related compounds, specifically the C-4/C-5 stereochemistry in 2,3-unsaturated heptono-1,4-lactones. []

Q3: How is D-glycero-D-gulo-heptono-1,4-lactone used in organic synthesis?

A3: This compound serves as a valuable starting material for synthesizing various compounds, including:

- Deoxythiosugar Derivatives: Researchers have employed D-glucoheptono-1,4-lactone to create thiosugar derivatives mimicking furanose, pyranose, and septanose structures. This synthesis utilizes reactions like nucleophilic displacement, Michael addition, and epoxide ring opening. []

- Homonojirimycin Stereoisomers: D-glucoheptonolactone can be used to synthesize various homonojirimycin analogues, valuable tools for studying glycosidase inhibition profiles. []

- C-Glycosides of Glucofuranose: This lactone provides a practical pathway to synthesize epimeric C-glycosides of glucofuranose. []

- Polypropionate Fragments: D-glycero-D-gulo-heptono-1,4-lactone acts as a precursor for highly functionalized cyclopentanes, which are then used to synthesize polypropionate fragments containing tertiary-alcohol moieties. []

- Enantiopure (2R,4S)-4-Hydroxypipecolic Acid: This compound is a key intermediate in the synthesis of (2R,4S)-4-hydroxypipecolic acid, a valuable building block for various pharmaceuticals. [, ]

Q4: Can you provide an example of a stereoselective synthesis utilizing this compound?

A4: In the synthesis of polypropionate fragments, D-glycero-D-gulo-heptono-1,4-lactone derivatives are reacted with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. This reaction demonstrates high exo-face selectivity for the bicyclic ketones, highlighting the potential for stereochemical control using this lactone. []

Q5: Does D-glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity?

A5: While D-glycero-D-gulo-heptono-1,4-lactone itself might not be the biologically active compound, its derivatives have shown promising activities:

- Glycosidase Inhibition: Derivatives of this lactone have been investigated for their ability to inhibit human liver glycosidases, with potential applications in treating diseases like Gaucher disease. [, ]

- Protein Kinase C Ligands: Conformationally constrained analogues of diacylglycerol, synthesized using a D-glycero-D-gulo-heptono-1,4-lactone template, have demonstrated potent and stereospecific binding to protein kinase C alpha (PK-Cα). These analogues act as potent agonists, stimulating phosphorylation and potentially impacting cellular signaling pathways. [, ]

Q6: Are there any drug delivery systems utilizing D-glycero-D-gulo-heptono-1,4-lactone?

A6: Yes, researchers have explored using this compound to modify poly(amidoamine) (PAMAM) dendrimers for drug delivery applications:

- α-Mangostin and Vadimezan Delivery: Conjugating α-mangostin and vadimezan to glucoheptoamidated and biotinylated PAMAM G3 dendrimers, using D-glucoheptono-1,4-lactone for modification, has shown promise in enhancing the anticancer and anti-nematode activities of these drugs. [, ]

- Cytisine Delivery: Glucoheptoamidation of PAMAM dendrimers, achieved through stepwise primary amine group amidation with D-glucoheptono-1,4-lactone, allows for controlled modification of the dendrimer's physicochemical properties. This modification enables efficient intracellular delivery of cytisine, a rigid and hydrophobic alkaloid, with potential applications in anticancer therapies. []

Q7: How does D-glycero-D-gulo-heptono-1,4-lactone react with chromium (VI)?

A7: The reaction between D-glycero-D-gulo-heptono-1,4-lactone and chromium (VI) is a redox process, yielding D-gluconic acid, formic acid, and chromium (III) as final products. This reaction involves the formation of chromium (IV) and chromium (V) intermediates, with kinetic studies suggesting a complex mechanism involving both Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III) pathways. []

Q8: What is known about the surface activity of D-glycero-D-gulo-heptono-1,4-lactone derivatives?

A8: Several studies have explored the surface activity of N-alkyl-N-(2-hydroxyethyl)aldonamides derived from D-glucoheptono-1,4-lactone. These studies have revealed the impact of structural modifications on adsorption behavior at the air/water interface, offering insights into the relationship between molecular structure and surface activity. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)

![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)